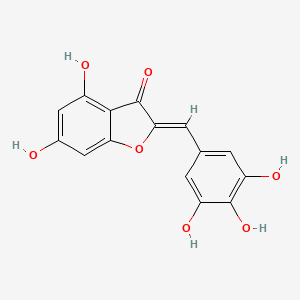
Bracteatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bracteatin is the 3,4,5-trihydrobenzylidene derivative of 4,6-dihydroxy-1-benzofuran-3(2H)-one. Its glucoside is a significant contributor to the yellow colour of Antirrhinum majus (snapdragon) flowers. It has a role as a metabolite. It is a member of phenols and a member of 1-benzofurans.
Applications De Recherche Scientifique
Antihypertensive Effects
Bracteatin, found in Ajuga bracteosa, has shown potential in treating hypertension. A study on l-NAME-induced hypertensive rats demonstrated that this compound effectively reduced blood pressure. This effect is attributed to its role in modulating oxidative stress, proinflammatory cytokines, and the nitric oxide/cyclic guanosine monophosphate pathway (Shaukat et al., 2022).
Antioxidant Properties
Myricaria bracteata, containing this compound, has been identified as a rich source of flavonoids with potential biological activities. These compounds, including this compound, exhibit significant antioxidant properties (Chernonosov et al., 2017).
Neuroprotective Effects
In the context of neurodegenerative diseases, an extract from Coeloglossum viride var. bracteatum demonstrated neuroprotective effects against MPTP-induced neurotoxicity in vivo. This effect was linked to the restoration of BDNF-TrkB and FGF2-Akt signaling pathways and the inhibition of RIP1-driven inflammation (Lang et al., 2022).
Anticancer Potential
Garcinia bracteata, which contains this compound, has been noted for its cytotoxic properties against various human cancer cell lines. This compound was identified as a key component contributing to these anticancer effects, primarily through cell cycle arrest and apoptosis induction (Shen et al., 2014).
Anti-inflammatory and Analgesic Activities
Research on Ajuga bracteosa, which contains this compound, has shown promising anti-inflammatory and analgesic activities. This is attributed to the plant's intrinsic biologically active compounds, including this compound (Kayani et al., 2016).
Propriétés
Numéro CAS |
3260-50-2 |
|---|---|
Formule moléculaire |
C15H10O7 |
Poids moléculaire |
302.23 g/mol |
Nom IUPAC |
(2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O7/c16-7-4-8(17)13-11(5-7)22-12(15(13)21)3-6-1-9(18)14(20)10(19)2-6/h1-5,16-20H/b12-3- |
Clé InChI |
ACAAVKGSTVOIQB-BASWHVEKSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



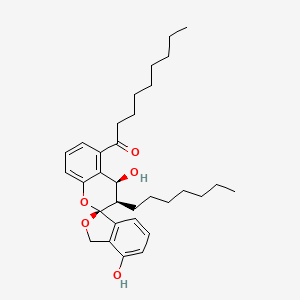
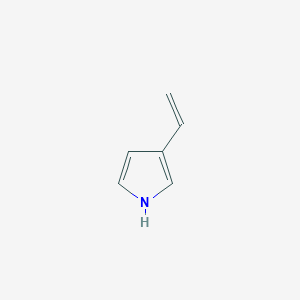

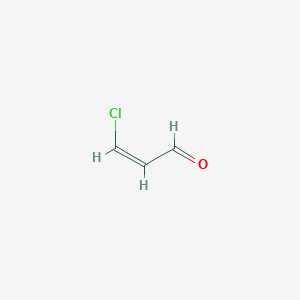
![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)

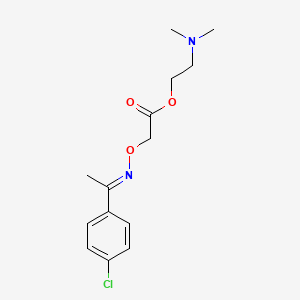
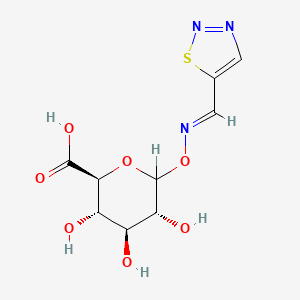

![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)

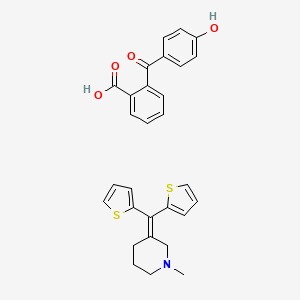
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)